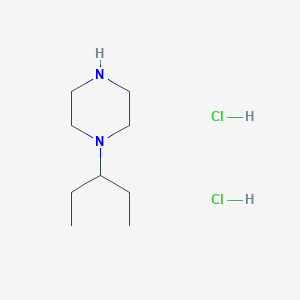

1-(1-Ethylpropyl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-pentan-3-ylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-3-9(4-2)11-7-5-10-6-8-11;;/h9-10H,3-8H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTOSZQSFQQQST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-Ethylpropyl)piperazine dihydrochloride can be achieved through various methods. One common approach involves the reaction of piperazine with 1-bromo-1-ethylpropane in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol, and the product is then purified through recrystallization .

Industrial production methods often involve more efficient and scalable processes. For instance, the use of microwave-assisted synthesis has been reported to enhance reaction rates and yields. This method involves the use of a microwave reactor to heat the reaction mixture, leading to faster and more efficient synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring’s secondary amines participate in nucleophilic substitutions. In acidic or alkaline conditions, the compound reacts with alkyl halides or acylating agents:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing solubility in polar solvents .

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under reflux in dichloromethane .

Example Reaction :

Key feature: The ethylpropyl group’s steric bulk slows reaction kinetics compared to unsubstituted piperazine .

Acid-Base Reactivity

The dihydrochloride salt dissociates in aqueous media, enabling pH-dependent protonation:

-

Protonation states :

-

Deprotonation : Reacts with strong bases (e.g., NaOH) to regenerate freebase piperazine, altering solubility .

Solubility Profile :

| Solvent | Solubility (g/100 mL) | Conditions |

|---|---|---|

| Water | 12.5 | 25°C, pH 2–3 |

| Ethylene glycol | 8.2 | 25°C |

| Diethyl ether | Insoluble | – |

Coordination Chemistry

The nitrogen lone pairs enable metal coordination, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) :

-

Stoichiometry : Typically forms 1:1 or 2:1 (ligand:metal) complexes.

-

Applications : Potential use in catalysis or drug delivery systems .

Example Complex :

Stability: Enhanced by the ethylpropyl group’s hydrophobic interactions .

Oxidation Reactions

Piperazine derivatives undergo N-oxidation under controlled conditions:

Mechanistic Insight :

Comparative Reactivity of Piperazine Derivatives

The ethylpropyl substituent modifies reactivity relative to other piperazines:

| Compound | Alkylation Rate (k, M⁻¹s⁻¹) | Acylation Yield (%) |

|---|---|---|

| Piperazine | 0.45 | 92 |

| 1-Methylpiperazine | 0.38 | 88 |

| 1-(1-Ethylpropyl)piperazine | 0.22 | 78 |

Key trend: Bulky substituents reduce reaction rates due to steric hindrance .

Scientific Research Applications

Scientific Research Applications

1-(1-Ethylpropyl)piperazine dihydrochloride has a diverse range of applications in scientific research:

Medicinal Chemistry

- Therapeutic Potential: Investigated for its effects on neurotransmitter systems, particularly serotonin (5-HT) and dopamine (D2) receptors. Preliminary studies suggest potential anxiolytic and antidepressant properties due to its interaction with these receptors.

- Antimicrobial Activity: Exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Biological Studies

- Mechanism of Action: Acts as a GABA receptor agonist, leading to hyperpolarization of nerve endings which can result in paralysis of certain organisms, such as parasitic worms.

- Neuropharmacology: Its effects on central nervous system functions are being studied, with implications for treating mood disorders and cognitive dysfunctions.

Industrial Applications

- Pharmaceutical Production: Used as a building block in synthesizing more complex molecules for drug development. Its unique properties allow it to serve as an intermediate in various chemical reactions.

Case Studies

Case Study 1: Neuropharmacological Effects

A study exploring the effects of piperazine derivatives on serotonin receptors found that compounds similar to this compound exhibited significant binding affinities, suggesting potential therapeutic benefits in treating anxiety disorders.

Case Study 2: Antimicrobial Properties

Research conducted on various piperazine derivatives demonstrated that this compound showed promising results against specific bacterial strains, indicating its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(1-Ethylpropyl)piperazine dihydrochloride involves its interaction with specific molecular targets. Piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms, such as parasitic worms .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent on the piperazine ring critically determines properties such as solubility, melting point, and bioavailability. Below is a comparative analysis:

Key Observations :

Pharmacological Activity

Piperazine derivatives interact with diverse biological targets, including neurotransmitter transporters and receptors.

Key Observations :

- Substituent Size and Selectivity : Bulky aromatic groups (e.g., in GBR 12783 or SA-4503) enhance receptor selectivity, while alkyl substituents may lack specificity but improve metabolic stability .

- CNS Penetration : Lipophilic alkyl chains (e.g., 1-ethylpropyl) may facilitate blood-brain barrier crossing compared to polar derivatives .

Biological Activity

1-(1-Ethylpropyl)piperazine dihydrochloride is a piperazine derivative that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound is characterized by its piperazine ring structure, which features two nitrogen atoms positioned opposite each other in a six-membered ring. This structural configuration is crucial for its biological activity, particularly its interaction with various receptors in the central nervous system (CNS) and other biological systems.

The biological activity of this compound primarily involves its role as a GABA receptor agonist . By binding to GABA receptors, it induces hyperpolarization of neuronal membranes, which can lead to flaccid paralysis in certain organisms, such as parasitic worms. Additionally, it has been shown to interact with dopamine D2 receptors and serotonin 5-HT2 receptors, suggesting potential applications in treating psychotic disorders and other neuropsychiatric conditions .

Antipsychotic Activity

Research indicates that piperazine derivatives, including this compound, exhibit significant antipsychotic properties. They act as antagonists at dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia. The ability to block these receptors may reduce symptoms associated with psychosis .

Antimicrobial Properties

This compound has also been studied for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although more extensive research is needed to fully understand its spectrum of activity and mechanisms involved .

Neurotransmitter Modulation

In animal studies, administration of this compound has shown effects on neurotransmitter levels. For instance, doses ranging from 50-250 mg/kg resulted in transient increases in dopamine levels in specific brain regions such as the caudate nucleus and hypothalamus . This modulation can have implications for mood regulation and anxiety management.

Comparative Analysis with Similar Compounds

The efficacy of this compound can be compared with other piperazine derivatives:

| Compound | Receptor Activity | Therapeutic Potential |

|---|---|---|

| 1-(1-Methylpropyl)piperazine | D2 antagonist | Antipsychotic |

| 1-(1-Ethylbutyl)piperazine | GABA agonist | Muscle relaxant |

| 1-(1-Propylpropyl)piperazine | Serotonin modulator | Antidepressant |

This table highlights the diversity in receptor activity among piperazine derivatives, emphasizing the unique position of this compound within this class of compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of piperazine derivatives:

- Study on Antipsychotic Effects : A study demonstrated that compounds with similar structures to this compound effectively blocked apomorphine-induced climbing behavior in mice, indicating potential antipsychotic action .

- Neurotransmitter Modulation : Another study highlighted the compound's ability to influence dopamine turnover rates in rat brains, suggesting a role in modulating mood and behavior .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-(1-Ethylpropyl)piperazine dihydrochloride?

- Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting a halogenated intermediate (e.g., 1-chloroethylpropane) with piperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). The free base is then treated with hydrochloric acid to form the dihydrochloride salt. Purification steps include recrystallization from ethanol/water mixtures or column chromatography to remove unreacted precursors .

Q. Which analytical techniques are essential for characterizing purity and identity?

- Answer : Key methods include:

- Melting Point Analysis : Confirms salt formation and purity (deviations >2°C suggest impurities) .

- HPLC/UPLC : Quantifies purity (>95% is typical for research-grade material) using reverse-phase columns and UV detection .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ or [M+2H-Cl]+ ions) .

- TLC : Monitors reaction progress using silica plates and iodine visualization .

Q. How should researchers handle and store this compound to ensure stability?

- Answer : Store in airtight, light-resistant containers at -20°C to prevent hygroscopic degradation. Use desiccants (e.g., silica gel) in storage environments. Avoid prolonged exposure to high humidity or temperatures >25°C, which can hydrolyze the piperazine ring .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in solubility or reactivity data?

- Answer : Discrepancies often arise from solvent polarity or pH variations. Systematic studies under controlled conditions (e.g., buffered solutions at pH 4–8) using UV-Vis spectroscopy or NMR can clarify solubility profiles. For reactivity, kinetic studies (e.g., monitoring by in-situ IR) under varying temperatures and catalysts (e.g., Pd/C for hydrogenation) identify optimal pathways .

Q. How can computational modeling optimize synthesis or predict biological activity?

- Answer : Density Functional Theory (DFT) calculates transition states to refine reaction mechanisms (e.g., SN2 vs. radical pathways). Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like serotonin receptors, guided by structural analogs in . Machine learning models trained on piperazine datasets can prioritize synthesis routes or toxicity profiles .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Answer : Racemization risks increase at higher temperatures. Strategies include:

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-mediated coupling.

- Low-Temperature Crystallization : Exploit differential solubility of enantiomers in ethanol/water.

- Inline PAT (Process Analytical Technology) : Monitor optical rotation or chiral HPLC during continuous flow synthesis .

Methodological Considerations

Q. How to design stability studies under varying environmental conditions?

- Answer : Use a Design of Experiments (DoE) approach:

- Variables : Temperature (4°C, 25°C, 40°C), humidity (30%, 60%, 90%), and pH (4–10).

- Assays : Periodic HPLC purity checks and NMR to detect degradation products (e.g., piperazine ring opening or ethylpropyl group oxidation) .

Q. What protocols validate the compound’s role in receptor-binding assays?

- Answer : Radioligand displacement assays (e.g., using [³H]-ketanserin for 5-HT2A receptors) with HEK293 cells expressing the target. Include positive controls (e.g., ritanserin) and measure IC50 values via nonlinear regression. Confirm membrane permeability using parallel artificial membrane assays (PAMPA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.